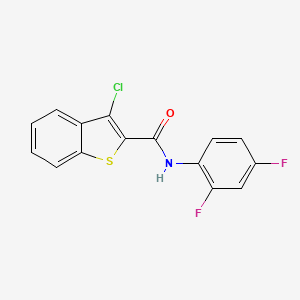

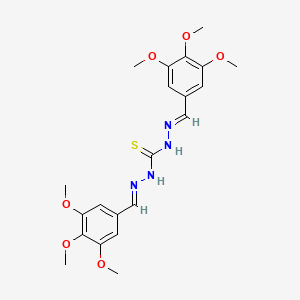

![molecular formula C20H22N2OS B5527110 2-(甲基{[2-(2-噻吩基)-7,8-二氢-6H-环戊[g]喹啉-3-基]甲基}氨基)乙醇](/img/structure/B5527110.png)

2-(甲基{[2-(2-噻吩基)-7,8-二氢-6H-环戊[g]喹啉-3-基]甲基}氨基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol often involves complex reactions that yield diverse quinoline and cyclopenta[g]quinoline derivatives. One method for synthesizing such derivatives involves an unusual ring-opening reaction of tetrahydrofuran (THF) promoted by iodine, leading to good yields of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives (Wang et al., 2011). Another approach includes the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, producing various substituted annulated quinolines through sequential isomerization and cyclization steps (Austin et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a thiophene ring fused to a quinoline ring, as evidenced in structures synthesized through the condensation of various precursors in refluxing ethanol. This process yields compounds where the thiophene dioxide ring and the pyridine ring adopt envelope conformations, demonstrating the complexity of these molecules (Shun Wang et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds is diverse, with potential for further functionalization through various chemical reactions. For example, iron-catalyzed oxidative cyclization has been employed to synthesize polysubstituted quinoline, showcasing the versatility in modifying the quinoline scaffold for different applications (Seok Beom Lee et al., 2023).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure. Studies have shown that the electronic absorption, excitation, and fluorescence properties of these compounds can vary significantly with the environment, indicating their potential use in optical applications (I. A. Z. Al-Ansari, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, offer insights into the compound's utility in synthesis and materials science. For instance, solvent-free conditions have been utilized for the aminolysis of epoxides, demonstrating the compound's role in the synthesis of new ionic liquids (Fringuelli et al., 2004).

科学研究应用

化学传感器开发

- Park 等人 (2015) 的一项研究讨论了能够监测活细胞和水溶液中 Zn2+ 浓度的化学传感器的合成。该传感器包含喹啉作为荧光团,在 Zn2+ 存在下显示出显着的荧光增强,证明了在生物和环境监测中实际应用的潜力 (Park 等人,2015).

衍生物的合成

- Wang、Shi 和 Tu (2010) 报告了 2-氨基色烯衍生物的合成,包括 2-氨基吡喃并[3,2-h]喹啉衍生物,由 KF/Al2O3 催化。这些衍生物在材料科学和药物研究等各个领域具有潜在应用 (Wang、Shi 和 Tu,2010).

金属配合物研究

- García-Santos 等人 (2010) 对 8-羟基喹啉衍生物的金属配合物进行了结构和光谱研究,这与了解此类化合物与各种金属的相互作用有关,可能在催化和材料科学等领域有用 (García-Santos 等人,2010).

无溶剂合成

- Fringuelli 等人 (2004) 描述了一种使用 2-吡啶甲胺合成 β-氨基醇的无溶剂方法。这种合成与喹啉相关的化合物的环保方法强调了对绿色化学的日益重视 (Fringuelli 等人,2004).

动力学研究

- Takebayashi、Furuya 和 Yoda (2016) 使用超临界乙醇作为 4-羟基喹啉合成的溶剂,证明了替代溶剂在制药和颜料工业中的重要性。本研究重点介绍了此类合成过程的动力学方面 (Takebayashi、Furuya 和 Yoda,2016).

氢键和多态性

- Podjed 和 Modec (2022) 探讨了具有喹啶酸盐的氨基醇盐中的氢键和多态性。此类研究对于了解化合物中的分子相互作用和结构变化至关重要,这可能与药物设计和材料科学有关 (Podjed 和 Modec,2022).

作用机制

While the specific mechanism of action for “2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol” is not available, quinoline derivatives, which have a similar structure, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

安全和危害

未来方向

While specific future directions for “2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol” are not available, research into the synthesis of thiophene derivatives is ongoing, with a focus on developing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

2-[methyl-[(2-thiophen-2-yl-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methyl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-22(7-8-23)13-17-11-16-10-14-4-2-5-15(14)12-18(16)21-20(17)19-6-3-9-24-19/h3,6,9-12,23H,2,4-5,7-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZKCOGTGMBPAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC2=CC3=C(CCC3)C=C2N=C1C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)